(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one
Overview
Description
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are crucial in drug design due to their biological activity .
Scientific Research Applications
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Industry: Utilized in the production of corrosion inhibitors for mild steel in acidic environments.
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of piperidine nucleus in the field of drug discovery . The future research in this field is likely to focus on the development of new synthesis methods and the discovery of new applications of piperidine derivatives .
Preparation Methods
The synthesis of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one involves several steps. One common method is the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Industrial production methods often utilize cobalt, ruthenium, or nickel-based nanocatalysts for hydrogenation .
Chemical Reactions Analysis
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogen gas in the presence of a metal catalyst.
Mechanism of Action
The mechanism of action of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to exhibit antioxidant properties by hindering or suppressing free radicals .
Comparison with Similar Compounds
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one can be compared to other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferation and antimetastatic effects on various types of cancers.
Matrine: Known for its anticancer and anti-inflammatory properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIRAQPVLKDBV-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908461 | |
Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103539-60-2 | |
Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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